RTI-336 free base

Catalog No.
S15795325
CAS No.
236754-02-2
M.F
C24H25ClN2O
M. Wt
392.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RTI-336 free base

CAS Number

236754-02-2

Product Name

RTI-336 free base

IUPAC Name

5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole

Molecular Formula

C24H25ClN2O

Molecular Weight

392.9 g/mol

InChI

InChI=1S/C24H25ClN2O/c1-15-3-5-17(6-4-15)21-14-23(28-26-21)24-20(16-7-9-18(25)10-8-16)13-19-11-12-22(24)27(19)2/h3-10,14,19-20,22,24H,11-13H2,1-2H3/t19-,20+,22+,24-/m0/s1

InChI Key

AUXUFNHAVGIVDC-IKJKNFHUSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C3C4CCC(N4C)CC3C5=CC=C(C=C5)Cl

Isomeric SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)[C@@H]3[C@H]4CC[C@H](N4C)C[C@@H]3C5=CC=C(C=C5)Cl

RTI-336 free base is a highly potent, lipophilic 3-phenyltropane derivative widely procured as a selective dopamine transporter (DAT) inhibitor and a versatile synthetic precursor. Unlike pre-formulated aqueous salts, the free base form provides essential solubility in organic solvents, enabling custom salt generation (such as hydrochloride or oxalate forms) and integration into specialized lipid-based delivery vehicles. Pharmacologically, it is distinguished by its exceptional affinity for DAT and a uniquely slow onset and offset profile, making it a critical reference material for long-term neurochemical modulation studies and the development of atypical reuptake inhibitors [1].

Research Fit

High reported DAT binding affinity for monoamine transporter selectivity studies.
Pronounced DAT over SERT selectivity enables pathway-specific research without serotonergic confounds.
Differentiated from cocaine and tropane analogs as a DAT-selective tool compound for addiction research.

Procuring generic tropanes, non-selective inhibitors like cocaine, or pre-formed RTI-336 salts often compromises experimental integrity and formulation flexibility. Cocaine binds with nearly equal affinity to DAT, SERT, and NET, introducing severe cross-target confounding variables in receptor-specific assays, alongside rapid pharmacokinetic peaks that trigger unwanted behavioral sensitization [1]. Furthermore, attempting to use RTI-336 hydrochloride or oxalate salts in lipophilic formulations or novel counterion screening restricts processability; these salts are optimized for aqueous environments and cannot be easily modified without additional, yield-reducing free-basing steps [2].

Substitution Risk

RTI-177 High DAT affinity but lower DAT/SERT selectivity; serotonergic endpoint profiles may differ.
RTI-55 (β-CIT) Potent SERT binding introduces serotonergic off-target effects not present with RTI-336.
Generic tropane substitution Structural changes alter selectivity and occupancy duration; direct comparative data are required.

Transporter Selectivity: Isolation of DAT-Specific Mechanisms

RTI-336 demonstrates extreme selectivity for the dopamine transporter, effectively eliminating the off-target serotonin and norepinephrine binding seen in traditional benchmarks. Quantitative binding assays reveal that RTI-336 possesses a DAT affinity of 4.09 nM, with a NET/DAT selectivity ratio of 419 and a SERT/DAT ratio of 1404. In direct contrast, cocaine exhibits a DAT affinity of 89.1 nM, with poor selectivity ratios of only 37 for NET and 11.7 for SERT [1].

Evidence DimensionTransporter Selectivity Ratios (NET/DAT and SERT/DAT)
Target Compound DataRTI-336: NET/DAT = 419-fold; SERT/DAT = 1404-fold
Comparator Or BaselineCocaine: NET/DAT = 37-fold; SERT/DAT = 11.7-fold
Quantified DifferenceRTI-336 is over 11 times more selective against NET and 120 times more selective against SERT compared to cocaine.
ConditionsRadioligand binding assays ([3H]CFT for DAT, [3H]Nisoxetine for NET, [3H]Paroxetine for SERT)

Ensures researchers can isolate DAT-mediated effects without confounding interference from serotonin or norepinephrine pathways.

DAT/SERT Selectivity
Head-to-head
1250 (DAT Ki 1.2 nM / SERT Ki 1500 nM)
Supports selective DAT research without SERT-mediated confounds.
Rat brain synaptosomes, [3H]WIN 35,428 / [3H]citalopram.

Pharmacokinetic Stability: Slow-Onset Kinetics for Chronic Models

For longitudinal in vivo studies, the pharmacokinetic profile of the inhibitor dictates the stability of the model. RTI-336 provides a slow onset and prolonged duration of action, achieving a consistent half-life of approximately 17 hours in systemic circulation [1]. This is a stark contrast to cocaine, which features a rapid onset and a short half-life of roughly 1 hour, causing sharp peak-trough fluctuations that induce rapid behavioral sensitization and disrupt steady-state receptor occupancy [2].

Evidence DimensionSystemic Half-Life and Receptor Occupancy Stability
Target Compound DataRTI-336: ~17 hours half-life with slow onset/offset
Comparator Or BaselineCocaine: ~1 hour half-life with rapid peak-trough cycling
Quantified DifferenceRTI-336 provides a 17-fold longer half-life, enabling stable, long-term DAT blockade.
ConditionsIn vivo pharmacokinetic profiling and plasma concentration monitoring

Allows for continuous, stable DAT inhibition in chronic animal models without the disruptive behavioral spikes caused by fast-acting stimulants.

DAT/NET Selectivity
Head-to-head
267 (DAT Ki 1.2 nM / NET Ki 320 nM)
Enables DAT-specific research with minimal NET engagement.
Rat cortical membranes, [3H]nisoxetine.

Formulation Flexibility: Free Base vs. Pre-Formulated Salts

Procuring the free base form of RTI-336 is critical for formulation scientists requiring custom counterions or non-aqueous delivery systems. The free base is highly soluble in organic solvents, allowing direct, high-yield conversion into specific salts (e.g., hydrochloride or oxalate) via simple acid addition [1]. In contrast, starting with a pre-formed RTI-336 hydrochloride salt restricts the compound to aqueous or highly polar vehicles, requiring a chemically redundant and yield-reducing neutralization step to access the lipophilic free base for lipid-nanoparticle or specialized solvent formulations [1].

Evidence DimensionSolubility Profile and Counterion Customization
Target Compound DataRTI-336 Free Base: Soluble in organic solvents; allows direct 1-step salt formation
Comparator Or BaselineRTI-336 HCl Salt: Restricted to polar/aqueous solvents; requires 2-step neutralization for custom pairing
Quantified DifferenceEliminates the neutralization step, preventing the typical 10-20% yield loss associated with reverse free-basing.
ConditionsChemical formulation and custom salt screening workflows

Provides essential processability for pharmaceutical developers needing to screen multiple salt forms or utilize lipid-based delivery vehicles.

DAT Occupancy Duration
Reported
RTI-336: >8 h at >50% occupancy
Cocaine: <0.5 h at 50% occupancy
Supports extended DAT occupancy studies with reduced redosing-driven behavior.
10 mg/kg i.p. in mice, ex vivo autoradiography.
Locomotion Antagonism
Head-to-head
RTI-336: ED50 3.2 mg/kg, no suppression ≤10 mg/kg
RTI-177: ED50 1.8 mg/kg, suppression ≥5.6 mg/kg
Supports behavioral antagonism research without motor confounds.
ICR mice, cocaine 20 mg/kg, n=8/dose.

Custom Salt Screening and Lipid-Based Formulation

Directly downstream of its high organic solubility, RTI-336 free base is the optimal starting material for pharmaceutical development programs screening novel counterions to optimize bioavailability. It is also the required form for integration into lipophilic delivery vehicles where pre-formed aqueous salts would precipitate or fail to encapsulate [3].

Selective DAT Isolation in Neurochemical Assays

Due to its >1400-fold selectivity for DAT over SERT, RTI-336 is the preferred pharmacological probe for in vitro and in vivo assays aiming to isolate dopamine reuptake mechanisms. It effectively replaces cocaine in these workflows, eliminating the confounding variables introduced by simultaneous serotonin and norepinephrine modulation [1].

Chronic In Vivo Models of Dopaminergic Tone

Leveraging its ~17-hour half-life and slow-onset kinetics, RTI-336 is heavily utilized in chronic behavioral and neuroimaging studies requiring steady-state DAT blockade. It allows researchers to model sustained dopaminergic tone without triggering the rapid locomotor sensitization and neurochemical volatility characteristic of short-acting tropanes [2].

Application Fit

Application
Selection Property
Validation Focus
Addiction model relapse studies
High DAT selectivity and prolonged occupancy
DAT-mediated behavioral endpoints without SERT confound
Dopamine-specific neurochemistry
DAT selectivity over NET and SERT
Isolate dopamine clearance for microdialysis / ex vivo binding
Cocaine-antagonism behavioral pharmacology
DAT antagonist efficacy with motor-sparing profile
Dose-response locomotor studies without baseline suppression
Phenyltropane SAR benchmarking
Well-characterized transporter binding profile
Competitive binding assay calibration and comparator context

XLogP3

5.6

Hydrogen Bond Acceptor Count

3

Exact Mass

392.1655411 g/mol

Monoisotopic Mass

392.1655411 g/mol

Heavy Atom Count

28

UNII

8QGL4KK64H

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